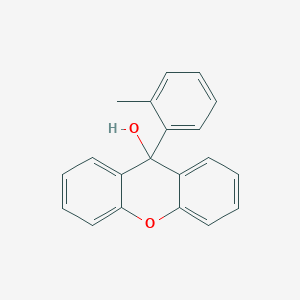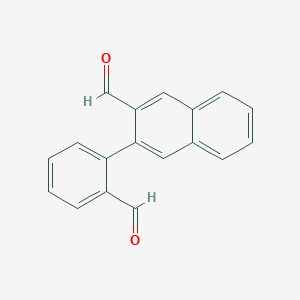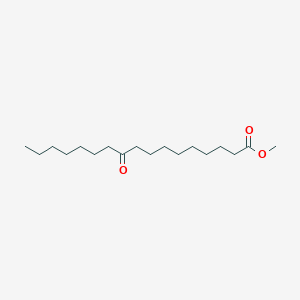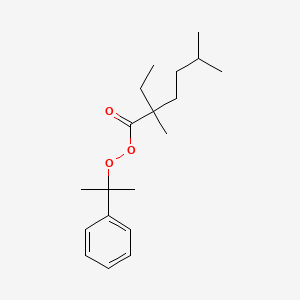
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is an organic peroxide compound Organic peroxides are known for their ability to decompose and release oxygen, making them useful in various chemical processes, including polymerization and oxidation reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate typically involves the reaction of 2-phenylpropan-2-ol with 2-ethyl-2,5-dimethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and stabilizers is also common to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Decomposition: Upon heating or exposure to certain catalysts, it decomposes to release oxygen and form phenylpropan-2-yl radicals.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and organic solvents. Conditions typically involve moderate temperatures and controlled atmospheres.
Decomposition: This reaction is often induced by heat or light, sometimes in the presence of radical initiators.
Substitution: Reagents such as halogens or nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: Products include oxidized organic compounds and water.
Decomposition: Major products are phenylpropan-2-yl radicals and oxygen.
Substitution: Products vary depending on the substituent introduced but often include halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Mechanism of Action
The mechanism of action of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate involves the decomposition of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive intermediates that drive the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpropan-2-yl benzodithioate
- 2-Phenyl-2-propanol
- Cumyl dithiobenzoate
Uniqueness
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is unique due to its dual functional groups, which allow it to participate in both oxidation and polymerization reactions. This dual functionality makes it a versatile compound in various chemical processes, distinguishing it from other similar compounds that may only possess one type of reactivity.
Properties
Molecular Formula |
C19H30O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate |
InChI |
InChI=1S/C19H30O3/c1-7-19(6,14-13-15(2)3)17(20)21-22-18(4,5)16-11-9-8-10-12-16/h8-12,15H,7,13-14H2,1-6H3 |
InChI Key |
UTFZIZRBHWOWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(C)C)C(=O)OOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


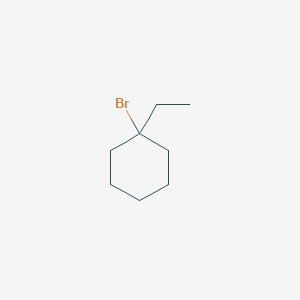
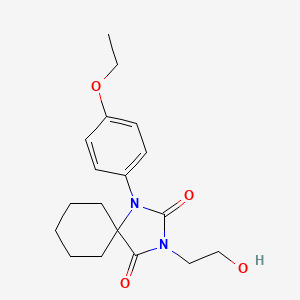
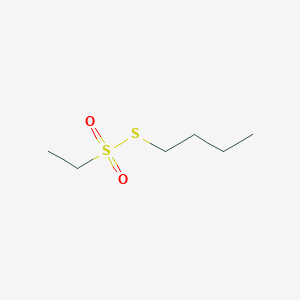
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
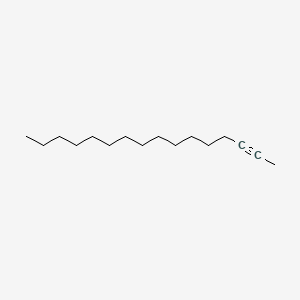
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)
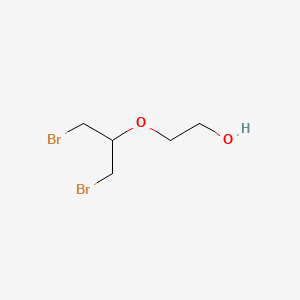
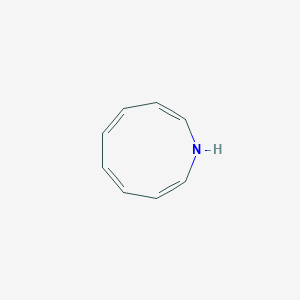

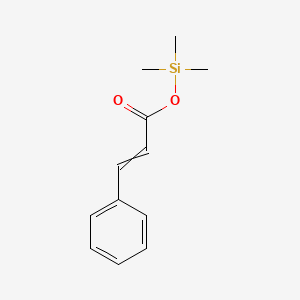
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
